

TNI-97: A Technical Guide to a Highly Selective HDAC6 Inhibitor

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For Researchers, Scientists, and Drug Development Professionals

Abstract

TNI-97 is a novel, orally bioavailable, and highly selective inhibitor of histone deacetylase 6 (HDAC6) that has demonstrated significant therapeutic potential, particularly in the context of triple-negative breast cancer (TNBC).[1][2] Structurally, **TNI-97** is characterized by a 5-pyrazolyl-benzotriazole scaffold.[1][2] Its mechanism of action centers on the specific inhibition of HDAC6, a class IIb histone deacetylase predominantly located in the cytoplasm. This targeted inhibition leads to the hyperacetylation of non-histone protein substrates of HDAC6, most notably α-tubulin. A key consequence of **TNI-97**'s activity is the induction of PANoptosis, a recently identified form of programmed cell death, in cancer cells.[1][2] Preclinical studies have shown that **TNI-97** exhibits potent anti-tumor effects, both as a standalone therapy and in combination with other chemotherapeutic agents like paclitaxel.[1][2]

Core Compound Data: TNI-97

While the precise IC50 values for **TNI-97** against a full panel of HDAC isoforms are not publicly available in the provided search results, the literature consistently describes it as a "highly potent" and selective HDAC6 inhibitor.[1][2] For context and comparison, the following table presents representative quantitative data for other well-characterized, highly selective HDAC6 inhibitors. This data illustrates the typical potency and selectivity profile expected for a compound like **TNI-97**.



Compo und Class/N ame	HDAC6 IC50	HDAC1 IC50	HDAC2 IC50	HDAC3 IC50	HDAC8 IC50	HDAC10 IC50	Selectiv ity for HDAC6 vs. Class I HDACs
Represe ntative Selective HDAC6 Inhibitors	1-10 nM	>1000 nM	>1000 nM	>1000 nM	>1000 nM	Variable	>100-fold

Note: The values presented are representative of highly selective HDAC6 inhibitors and are intended to provide a comparative framework for the expected activity of **TNI-97**. Specific values for **TNI-97** are pending public release of the full research article.

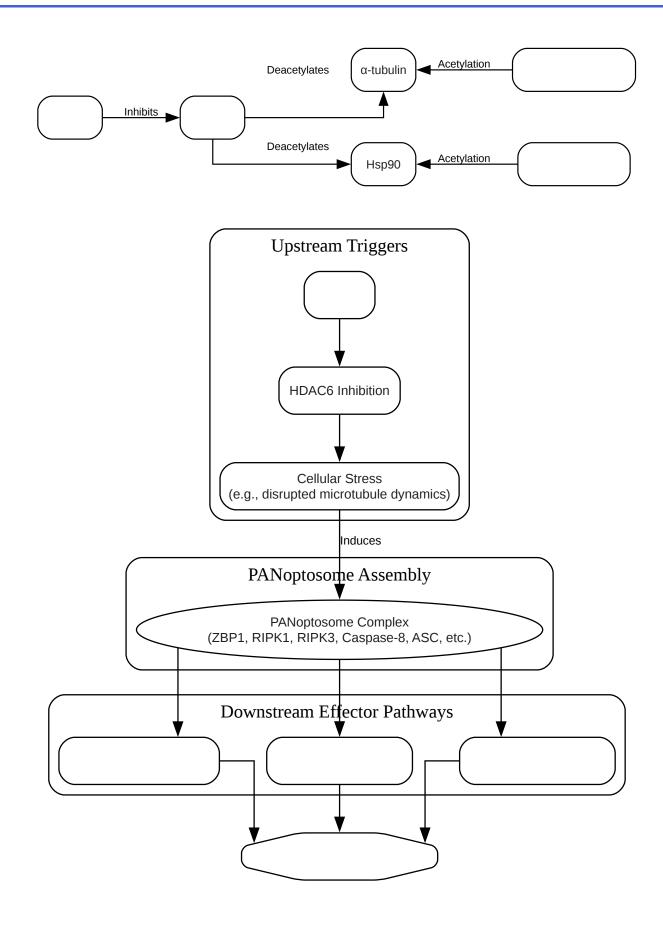
Mechanism of Action and Signaling Pathways

TNI-97 exerts its therapeutic effects through the selective inhibition of HDAC6. Unlike class I HDACs, which are primarily nuclear and regulate histone acetylation, HDAC6 is mainly cytoplasmic and targets a range of non-histone proteins.

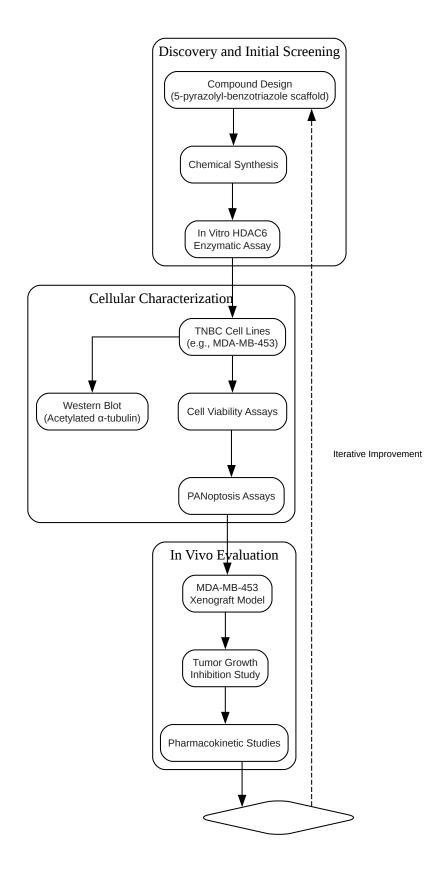
2.1. Direct Inhibition of HDAC6 and Substrate Acetylation

The primary molecular effect of **TNI-97** is the inhibition of HDAC6's deacetylase activity. This leads to an accumulation of acetyl groups on its key substrates, including α -tubulin and Hsp90. The acetylation status of α -tubulin is a critical regulator of microtubule stability and dynamics, while Hsp90 is a chaperone protein involved in the folding and stability of numerous client proteins, many of which are oncoproteins.









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References

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